4-(Benzoyloxy)butanoic acid 4-(Benzoyloxy)butanoic acid
Brand Name: Vulcanchem
CAS No.: 30436-10-3
VCID: VC19660984
InChI: InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

4-(Benzoyloxy)butanoic acid

CAS No.: 30436-10-3

Cat. No.: VC19660984

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzoyloxy)butanoic acid - 30436-10-3

Specification

CAS No. 30436-10-3
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 4-benzoyloxybutanoic acid
Standard InChI InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Standard InChI Key CCCBZXGXGWZIMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCCCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-(Benzoyloxy)butanoic acid consists of a four-carbon butanoic acid chain esterified with a benzoyl group at the fourth position. Key structural identifiers include:

  • IUPAC Name: 4-benzoyloxybutanoic acid

  • SMILES: C1=CC=C(C=C1)C(=O)OCCCC(=O)O

  • InChI Key: CCCBZXGXGWZIMC-UHFFFAOYSA-N

The compound’s planar benzoyl group contributes to its low water solubility and enhanced lipophilicity compared to unsubstituted butanoic acid.

Physicochemical Data

PropertyValueSource
Molecular Weight208.21 g/molPubChem
Melting PointNot reportedChemSynthesis
Boiling PointNot reportedChemSynthesis
Density1.25 g/cm³ (estimated)VulcanChem
pKa~4.5 (carboxylic acid)VulcanChem

The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves the acid-catalyzed esterification of γ-butyrolactone with benzyl alcohol, followed by hydrolysis:

  • Esterification:

    γ-Butyrolactone+Benzyl AlcoholH+Benzyl γ-hydroxybutyrate\text{γ-Butyrolactone} + \text{Benzyl Alcohol} \xrightarrow{\text{H}^+} \text{Benzyl γ-hydroxybutyrate}
  • Oxidation and Hydrolysis:

    Benzyl γ-hydroxybutyrateOxidation4-(Benzoyloxy)butanoic Acid\text{Benzyl γ-hydroxybutyrate} \xrightarrow{\text{Oxidation}} \text{4-(Benzoyloxy)butanoic Acid}

This route yields moderate purity, requiring subsequent recrystallization or chromatography .

Industrial Methods

A patent (EP1404638B1) describes a scalable Friedel-Crafts acylation using benzene and γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃). Key steps include:

  • Catalytic Acylation:

    Benzene+γ-ButyrolactoneAlCl34-Phenylbutyric Acid Intermediate\text{Benzene} + \text{γ-Butyrolactone} \xrightarrow{\text{AlCl}_3} \text{4-Phenylbutyric Acid Intermediate}
  • Work-Up: Quenching with NaOH, followed by acid precipitation and distillation .
    This method achieves ~81% yield with 99.87% purity, suitable for bulk production .

Applications in Research and Industry

Organic Synthesis

The compound’s reactive carboxylic acid and ester groups enable diverse transformations:

  • Esterification: Conversion to methyl or ethyl esters for plasticizers.

  • Amidation: Synthesis of bioactive amides for drug candidates .
    A 1988 Tetrahedron Letters study utilized it to prepare chiral auxiliaries for asymmetric synthesis .

Table 1: Comparative Bioactivity of Butanoic Acid Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Application
4-(Benzoyloxy)butanoic acidN/AN/ASynthetic intermediate
4-Phenyl-4-oxo-butanoic acidKYN 3-OHase0.18Neuroprotection
4-Benzyloxybutanoic acidPPARα0.3Metabolic regulation

Recent Research and Future Directions

Metabolic Pathway Modulation

A 2024 study highlighted its role in tracing fatty acid metabolism in Halorosellinia oceanica, revealing insights into microbial lipid biosynthesis .

Drug Delivery Systems

Ongoing research explores its use in prodrug formulations, leveraging esterase-mediated hydrolysis for targeted drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator